

# Application Notes and Protocols: Determining the EC50 of GSK3739936 Against HIV-1 Strains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3739936 |           |
| Cat. No.:            | B8734035   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

GSK3739936 is a potent, next-generation allosteric integrase inhibitor (ALLINI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Unlike traditional integrase strand transfer inhibitors (INSTIs), GSK3739936 exhibits a novel mechanism of action by binding to the catalytic core domain of the HIV-1 integrase enzyme, inducing aberrant multimerization.[2] This process disrupts the normal function of integrase, leading to the production of non-infectious viral particles. This unique mode of action provides a promising avenue for the treatment of HIV-1, including strains that have developed resistance to other classes of antiretroviral drugs.

These application notes provide detailed protocols for determining the 50% effective concentration (EC50) of **GSK3739936** against various strains of HIV-1 using two standard in vitro methods: a luciferase reporter gene assay and a p24 antigen capture ELISA.

## **Mechanism of Action of GSK3739936**

**GSK3739936** targets the HIV-1 integrase, a key enzyme responsible for inserting the viral DNA into the host cell's genome. By binding to an allosteric site on the integrase, **GSK3739936** promotes the formation of dysfunctional integrase multimers, thereby inhibiting the integration process and subsequent viral replication.



## Normal HIV-1 Integration HIV-1 Integrase (Functional Dimer) **Induces Aberrant** Binds to Binds Multimerization Allosteric Site Inhibition by GSK3739936 Aberrant Integrase Viral DNA GSK3739936 Multimer (Inactive) Integration Host Cell DNA Integration Blocked Integrated Provirus Non-Infectious Virions (Viral Replication)

#### Mechanism of Action of GSK3739936

Click to download full resolution via product page

Caption: Mechanism of **GSK3739936** action.

## Data Presentation: EC50 of GSK3739936 Against HIV-1 Strains

The following table summarizes the reported EC50 values for **GSK3739936** against wild-type and various mutant strains of HIV-1.



| HIV-1 Strain/Variant                   | EC50 (nM) | Fold Change vs.<br>Wild-Type | Reference |
|----------------------------------------|-----------|------------------------------|-----------|
| Wild-Type (NL4-3)                      | 1.7       | 1.0                          | [1]       |
| Integrase<br>Polymorphism<br>T124/T125 | 1.7       | 1.0                          | [2]       |
| Integrase<br>Polymorphism<br>A124/T125 | 1.7       | 1.0                          | [2]       |
| Integrase<br>Polymorphism<br>T124/A125 | 1.7       | 1.0                          | [2]       |
| Integrase<br>Polymorphism<br>N124/T125 | 1.7       | 1.0                          | [2]       |
| Integrase<br>Polymorphism<br>A124/A125 | 1.7       | 1.0                          | [2]       |

Note: The available data primarily focuses on variants with polymorphisms at amino acid positions 124 and 125 of the integrase enzyme, demonstrating broad activity. Further studies are required to determine the efficacy against a wider range of clinical isolates and strains with resistance to other INSTIs.

## **Experimental Protocols**

Two primary methods for determining the EC50 of GSK3739936 are detailed below.

## **Luciferase Reporter Gene Assay**

This assay utilizes a genetically engineered HIV-1 strain that contains a luciferase reporter gene. The level of luciferase expression is proportional to the extent of viral replication.





Click to download full resolution via product page

Caption: Luciferase assay workflow.



#### Protocol:

#### Cell Preparation:

- Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL).
- Seed TZM-bl cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

#### • Compound Preparation:

- Prepare a stock solution of GSK3739936 in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve the desired concentration range for the dose-response curve. It is recommended to start with a high concentration of approximately 100 nM and perform 1:3 serial dilutions.

#### Infection:

- To the cell-containing wells, add the serially diluted GSK3739936.
- Immediately after adding the compound, infect the cells with a pre-titered amount of luciferase-reporter HIV-1 (e.g., NL-LucR.T2A-EGFP). The amount of virus should be sufficient to yield a strong luciferase signal in the absence of the inhibitor.
- Include control wells with cells and virus but no compound (positive control) and wells with cells only (negative control).

#### Incubation and Lysis:

- Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
- After incubation, remove the culture medium and lyse the cells according to the manufacturer's instructions of the chosen luciferase assay kit.
- Luminescence Measurement and Data Analysis:



- Measure the luciferase activity in each well using a luminometer.
- Calculate the percentage of inhibition for each concentration of GSK3739936 relative to the positive control.
- Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.[3][4]

## p24 Antigen Capture ELISA

This assay measures the amount of HIV-1 p24 capsid protein produced in the supernatant of infected cells, which is an indicator of viral replication.





Click to download full resolution via product page

Caption: p24 ELISA workflow.



#### Protocol:

- Cell and Virus Preparation:
  - Culture MT-2 cells in RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL).
  - Prepare a stock of the desired HIV-1 strain and determine its 50% tissue culture infectious dose (TCID50).
- Antiviral Assay:
  - In a 96-well plate, mix the desired concentration of GSK3739936 with MT-2 cells (e.g., 5 x 10<sup>4</sup> cells per well).
  - Add the HIV-1 virus stock at a multiplicity of infection (MOI) of 0.01 to 0.1.
  - Include appropriate positive (virus-infected, untreated cells) and negative (uninfected cells) controls.
- Incubation and Supernatant Collection:
  - Incubate the plate for 4 to 5 days at 37°C in a 5% CO2 incubator.
  - After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

#### p24 ELISA:

- Perform a p24 antigen capture ELISA on the collected supernatants according to the manufacturer's protocol of a commercial kit.[5][6][7] This typically involves the following steps:
  - Coating a 96-well plate with a capture antibody specific for HIV-1 p24.
  - Adding the cell culture supernatants to the wells.
  - Adding a biotinylated detector antibody.



- Adding streptavidin-horseradish peroxidase (HRP).
- Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.
- Data Analysis:
  - Measure the absorbance at 450 nm using a microplate reader.
  - Generate a standard curve using recombinant p24 antigen to quantify the amount of p24 in the supernatants.
  - Calculate the percentage of inhibition of p24 production for each GSK3739936 concentration compared to the positive control.
  - Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting to a sigmoidal dose-response curve.[3][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. towardsdatascience.com [towardsdatascience.com]
- 4. Roman Hillje [romanhaa.github.io]
- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates PMC [pmc.ncbi.nlm.nih.gov]
- 6. ablinc.com [ablinc.com]
- 7. ctkbiotech.com [ctkbiotech.com]



To cite this document: BenchChem. [Application Notes and Protocols: Determining the EC50 of GSK3739936 Against HIV-1 Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8734035#determining-the-ec50-of-gsk3739936-against-hiv-1-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com